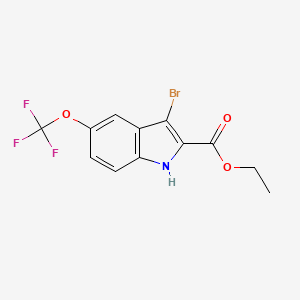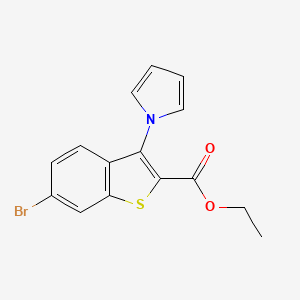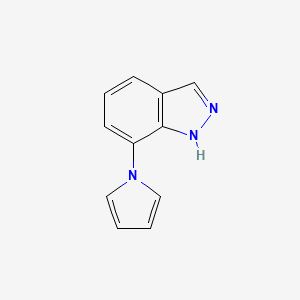![molecular formula C14H11F4N3O B1405618 N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1227955-07-8](/img/structure/B1405618.png)
N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Overview
Description
N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (NFPT) is a fluorinated small molecule that has been used in various scientific and medical research applications. It is a highly potent and selective inhibitor of the enzyme phosphodiesterase type 4 (PDE4), which is involved in the regulation of multiple biochemical and physiological processes. NFPT has been found to be a useful tool in a variety of laboratory experiments and has been used to study the effects of PDE4 inhibition on various biological pathways.
Scientific Research Applications
Antimicrobial and Antifungal Activity
N-substituted ureas, similar in structure to N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, have shown potential in antimicrobial and antifungal applications. A study by Reddy, Reddy, & Venugopal (2003) explored the synthesis of such compounds, revealing moderate activity in these areas.
Anticancer Agents
Certain derivatives of N-substituted ureas demonstrate potent antiproliferative activities against various human cancer cell lines, indicating their potential as anticancer agents. Research by Wang et al. (2015) and Xie et al. (2015) supports this application, showing reduced toxicity in certain compounds.
Kinetics and Product Studies in Solvolysis
The solvolysis of N-substituted ureas, especially in the presence of metal ions, is a significant area of study, as indicated by Belzile, Neverov, & Brown (2014). This research is crucial for understanding the chemical behavior of these compounds in various solvents.
Inhibitors of Kinases
Compounds structurally related to this compound can act as inhibitors of specific kinases, as shown by Zhu (2015). Such inhibitors have applications in treating diseases like cancer.
Central Nervous System Agents
Certain N-aryl-N'-substituted ureas have demonstrated anxiolytic and muscle-relaxant properties, which are potentially useful for treating conditions related to the central nervous system. This application is highlighted in the study by Rasmussen et al. (1978).
Modulating Metallo-Supramolecular Macrocycles
The synthesis and characterization of di-(m-pyridyl)-urea ligands, closely related to this compound, are important for understanding the formation of metallo-supramolecular macrocycles. This application is evident in the work of Troff et al. (2012).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N3O/c1-8-10(6-7-12(19-8)14(16,17)18)20-13(22)21-11-5-3-2-4-9(11)15/h2-7H,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTQFHGLFHXNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1405535.png)
![2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1405536.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1405538.png)





![Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405547.png)

![3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1405553.png)
![2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide](/img/structure/B1405554.png)

